N-(8-azabicyclo[3.2.1]octan-3-yl)-2-(2-bromophenyl)-N-methylacetamide;hydrochloride
Description
N-(8-azabicyclo[3.2.1]octan-3-yl)-2-(2-bromophenyl)-N-methylacetamide;hydrochloride is a complex organic compound featuring a bicyclic structure with a bromophenyl group and a methylated amide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 8-azabicyclo[3.2.1]octan-3-ol and 2-bromophenylacetic acid.
Reaction Steps: The process involves the formation of an amide bond between the amine group of 8-azabicyclo[3.2.1]octan-3-ol and the carboxylic acid group of 2-bromophenylacetic acid. This is followed by methylation of the amide nitrogen.
Conditions: The reaction is usually carried out in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide) and a base such as triethylamine.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors with precise temperature and pressure control to ensure consistent product quality.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the bromophenyl group.
Reduction: Reduction reactions can be performed on the amide group to yield the corresponding amine.
Substitution: Substitution reactions at the bromine atom are common, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO₄ (Potassium permanganate) or CrO₃ (Chromium trioxide) are used.
Reduction: Common reducing agents include LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products Formed:
Oxidation Products: Bromobenzene derivatives.
Reduction Products: 8-azabicyclo[3.2.1]octan-3-ylamine derivatives.
Substitution Products: Various substituted phenyl derivatives.
Properties
IUPAC Name |
N-(8-azabicyclo[3.2.1]octan-3-yl)-2-(2-bromophenyl)-N-methylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O.ClH/c1-19(14-9-12-6-7-13(10-14)18-12)16(20)8-11-4-2-3-5-15(11)17;/h2-5,12-14,18H,6-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFIJRIIDOWWFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC2CCC(C1)N2)C(=O)CC3=CC=CC=C3Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes. Medicine: Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as receptors or enzymes. The exact mechanism involves binding to these targets, leading to a cascade of biochemical events that result in the desired biological or chemical outcome.
Comparison with Similar Compounds
8-azabicyclo[3.2.1]octan-3-ol: A closely related compound with similar structural features.
2-bromophenylacetic acid: A simpler precursor used in the synthesis of the target compound.
Uniqueness: N-(8-azabicyclo[3.2.1]octan-3-yl)-2-(2-bromophenyl)-N-methylacetamide;hydrochloride stands out due to its complex bicyclic structure and the presence of both bromophenyl and methylated amide groups, which contribute to its unique chemical and biological properties.
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